molecular formula C7H11NO6P2 B1677990 (1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid) CAS No. 105462-25-7

(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)

Katalognummer B1677990
CAS-Nummer: 105462-25-7
Molekulargewicht: 283.11 g/mol
InChI-Schlüssel: KZMOFWIRXNQJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)” is a chemical compound that is used in various fields such as enzyme regulation, pharmaceutical toxicology, neurotransmitters, metabolites, building blocks, synthetic chemistry, and chemical biology . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

Risedronate is a pyridinyl bisphosphonate that has been shown to be effective and well tolerated for the treatment and prevention of postmenopausal and glucocorticoid-induced osteoporosis . It significantly reduces clinical vertebral fracture incidence within 6 months .

Nonvertebral Fracture Prevention

Risedronate has been found to significantly reduce the incidence of osteoporosis-related nonvertebral fractures within 6 months . After 1 year, nonvertebral fracture incidence was reduced by 74% compared with control, and after 3 years, the incidence was reduced by 59% .

Paget’s Disease Management

Risedronate is indicated for the prevention or treatment of Paget’s disease, a condition that involves abnormal bone destruction and regrowth, which can result in deformity .

Nanosponge Formulation

Risedronate sodium’s bioavailability has been improved through the formulation of nanosponges . These nanosponges were developed using the modified quasi-emulsion solvent diffusion technique . The optimized formulation had a zeta potential of -35.4 mV, a particle size of 155.8±2.17 nm, and an entrapment efficiency of 67.27±1.05% .

In Vitro Drug Release

The in vitro release study’s findings demonstrated burst release during the first two hours, followed by gradual and sustained release over the next 24 hours . This suggests that Risedronate can be used in controlled drug release applications.

Stability Research

A stability research using scanning electron microscopy revealed consistently separated, spherical particles with a porous surface that did not aggregate . Particle size, entrapment efficiency, and in vitro release did not significantly alter, indicating the stability of the nanosponge formulation .

Safety and Hazards

Specific safety and hazard information for “(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)” is not available in the resources I found .

Wirkmechanismus

Target of Action

Risedronate 4-pyridinyl isomer, also known as NE-58043, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in maintaining bone health by breaking down bone tissue, a process that is balanced by the formation of new bone by osteoblasts .

Mode of Action

Risedronate 4-pyridinyl isomer functions by binding to bone hydroxyapatite , which is abundant in the skeletal system . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption . When bone resorption occurs, it causes local acidification, which releases the risedronic acid that is then taken into osteoclasts by fluid-phase endocytosis .

Biochemical Pathways

The primary biochemical pathway affected by Risedronate 4-pyridinyl isomer is the bone remodeling cycle . By inhibiting osteoclast-mediated bone resorption, the compound disrupts this cycle, leading to an overall decrease in bone turnover .

Pharmacokinetics

The pharmacokinetics of Risedronate 4-pyridinyl isomer involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absolute bioavailability of risedronate is approximately 0.62% . Following intravenous administration, renal clearance accounted for 87% of total clearance, with 65% of the dose excreted within 24 hours and 85% of the dose excreted within four weeks . The rate and extent of absorption from the two formulations were bioequivalent .

Result of Action

The inhibition of osteoclast activity by Risedronate 4-pyridinyl isomer leads to a decrease in bone resorption, which can help in the treatment of conditions like osteoporosis and Paget’s disease . This results in an increase in bone mineral density and a reduction in the risk of fractures .

Eigenschaften

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKKFUMEGWCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)

CAS RN

105462-25-7
Record name NE-58043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NE-58043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 2
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 3
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 4
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 5
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 6
(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.